molecular formula C12H21N5 B6619139 N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine CAS No. 1803583-36-9

N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine

Cat. No.: B6619139
CAS No.: 1803583-36-9
M. Wt: 235.33 g/mol
InChI Key: HXADBBKRIOFCAZ-UHFFFAOYSA-N
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Description

N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine is a compound that belongs to the class of aminopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

The synthesis of N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine typically involves multiple steps. One common method starts with the preparation of 2-aminopyrimidine derivatives from acyclic starting materials such as benzylidene acetones and ammonium thiocyanates. The process includes ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . Industrial production methods may involve similar steps but are optimized for large-scale synthesis.

Chemical Reactions Analysis

N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine involves its interaction with specific molecular targets and pathways. For instance, its antitrypanosomal activity is attributed to its ability to inhibit key enzymes in the parasite’s metabolic pathways. Similarly, its anti-inflammatory effects are due to its inhibition of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α .

Comparison with Similar Compounds

N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine can be compared with other aminopyrimidine derivatives. Similar compounds include 2-amino-4-methylpyridine and 2-amino-5-bromopyrimidine. While these compounds share a common pyrimidine core, this compound is unique due to its specific substitutions, which confer distinct biological activities .

Properties

IUPAC Name

N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N5/c1-17(10-3-2-6-14-7-4-10)9-12-15-8-5-11(13)16-12/h5,8,10,14H,2-4,6-7,9H2,1H3,(H2,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXADBBKRIOFCAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC=CC(=N1)N)C2CCCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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